1-[6-(1-acetyl-2,2,4-trimethyl-3H-quinolin-4-yl)-2,2,4-trimethylquinolin-1-yl]heptan-1-one
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Overview
Description
1-[6-(1-acetyl-2,2,4-trimethyl-3H-quinolin-4-yl)-2,2,4-trimethylquinolin-1-yl]heptan-1-one is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[6-(1-acetyl-2,2,4-trimethyl-3H-quinolin-4-yl)-2,2,4-trimethylquinolin-1-yl]heptan-1-one typically involves multi-step organic reactions. The key steps include the formation of the quinoline core, followed by the introduction of the acetyl and trimethyl groups. Common reagents used in these reactions include acetyl chloride, trimethylamine, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and high-throughput screening methods to optimize reaction conditions. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[6-(1-acetyl-2,2,4-trimethyl-3H-quinolin-4-yl)-2,2,4-trimethylquinolin-1-yl]heptan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline core to dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
1-[6-(1-acetyl-2,2,4-trimethyl-3H-quinolin-4-yl)-2,2,4-trimethylquinolin-1-yl]heptan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[6-(1-acetyl-2,2,4-trimethyl-3H-quinolin-4-yl)-2,2,4-trimethylquinolin-1-yl]heptan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 1-acetyl-2,2,4-trimethyl-1,2-dihydroquinoline
- 2,2,4-trimethyl-1,3-pentanediol diisobutyrate
- 2-naphthalenemethanol, 1,2,3,4,4a,5,6,7-octahydro-α,α,4a,8-tetramethyl
Uniqueness
1-[6-(1-acetyl-2,2,4-trimethyl-3H-quinolin-4-yl)-2,2,4-trimethylquinolin-1-yl]heptan-1-one is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
1-[6-(1-acetyl-2,2,4-trimethyl-3H-quinolin-4-yl)-2,2,4-trimethylquinolin-1-yl]heptan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H44N2O2/c1-9-10-11-12-17-30(37)35-28-19-18-25(20-26(28)23(2)21-31(35,4)5)33(8)22-32(6,7)34(24(3)36)29-16-14-13-15-27(29)33/h13-16,18-21H,9-12,17,22H2,1-8H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFTUXZSHSULGLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=O)N1C2=C(C=C(C=C2)C3(CC(N(C4=CC=CC=C43)C(=O)C)(C)C)C)C(=CC1(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H44N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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